![molecular formula C7H13NO5 B14321992 5-[(Carboxymethyl)amino]-4-hydroxypentanoic acid CAS No. 112013-31-7](/img/structure/B14321992.png)
5-[(Carboxymethyl)amino]-4-hydroxypentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(Carboxymethyl)amino]-4-hydroxypentanoic acid is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound features a carboxymethyl group attached to an amino group, which is further connected to a hydroxypentanoic acid backbone. Its structure allows it to participate in a variety of chemical reactions, making it valuable in research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Carboxymethyl)amino]-4-hydroxypentanoic acid typically involves the reaction of a suitable amino acid precursor with chloroacetic acid under controlled conditions. The reaction proceeds through nucleophilic substitution, where the amino group of the amino acid attacks the electrophilic carbon of chloroacetic acid, resulting in the formation of the carboxymethylated product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using batch or continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity of the product. Parameters such as temperature, pH, and reaction time are carefully controlled to achieve the desired outcome.
Analyse Chemischer Reaktionen
Types of Reactions
5-[(Carboxymethyl)amino]-4-hydroxypentanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxyl group can be reduced to an alcohol.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can react with the amino group under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines or amides.
Wissenschaftliche Forschungsanwendungen
5-[(Carboxymethyl)amino]-4-hydroxypentanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-[(Carboxymethyl)amino]-4-hydroxypentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The carboxymethyl group can form hydrogen bonds or ionic interactions with active sites, influencing the activity of the target molecule. This interaction can modulate biochemical pathways, leading to various physiological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Carboxymethyl chitosan: A derivative of chitosan with similar carboxymethyl functional groups.
Carbocisteine: A mucolytic agent with a carboxymethyl group attached to a cysteine backbone.
Uniqueness
5-[(Carboxymethyl)amino]-4-hydroxypentanoic acid is unique due to its specific combination of functional groups, which allows it to participate in a diverse range of chemical reactions and interactions. This versatility makes it a valuable compound for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
112013-31-7 |
|---|---|
Molekularformel |
C7H13NO5 |
Molekulargewicht |
191.18 g/mol |
IUPAC-Name |
5-(carboxymethylamino)-4-hydroxypentanoic acid |
InChI |
InChI=1S/C7H13NO5/c9-5(1-2-6(10)11)3-8-4-7(12)13/h5,8-9H,1-4H2,(H,10,11)(H,12,13) |
InChI-Schlüssel |
PEJGQBHGGAOQOQ-UHFFFAOYSA-N |
Kanonische SMILES |
C(CC(=O)O)C(CNCC(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[4-[(E)-hydroxyiminomethyl]pyridin-1-ium-1-yl]propan-1-ol;chloride](/img/structure/B14321919.png)

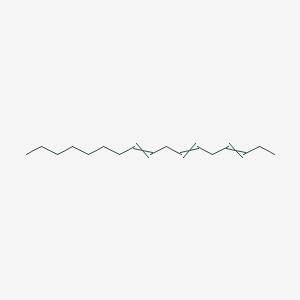
![(3-Phenylbicyclo[2.2.1]hept-5-en-2-yl)phosphonic acid](/img/structure/B14321948.png)
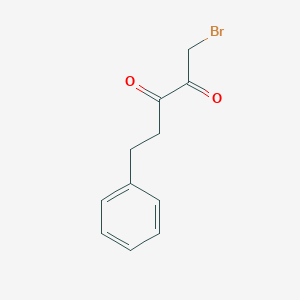
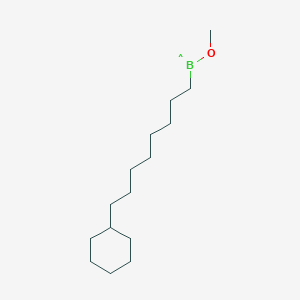
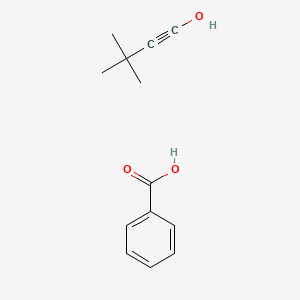
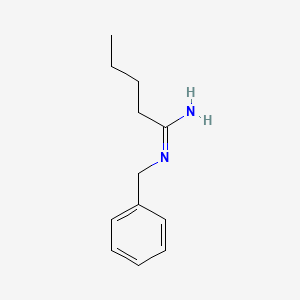
![3-[(2-Fluoroethoxy)methyl]thiophene-2-sulfonamide](/img/structure/B14322006.png)
![(4E)-4-{[4-(Diethylamino)phenyl]imino}-2-propylcyclohexa-2,5-dien-1-one](/img/structure/B14322014.png)
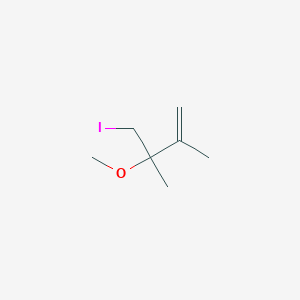
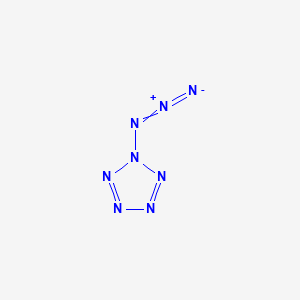
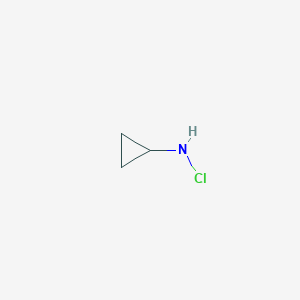
![4-[2-(2-Methoxyphenyl)hydrazinylidene]-1-oxo-1,4-dihydronaphthalene-2-carboxylic acid](/img/structure/B14322023.png)
